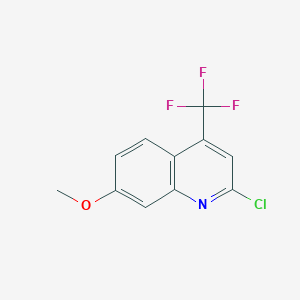

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method is the reaction of 2-chloroaniline with 4,4,4-trifluoro-1-methoxy-3-buten-2-one under acidic conditions to form the quinoline ring .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

化学反応の分析

Nucleophilic Substitution Reactions

The 2-chloro substituent undergoes nucleophilic substitution under basic or heated conditions. This reaction is critical for introducing amino, alkoxy, or thiol groups:

-

Reagents/Conditions :

-

Products :

Oxidation Reactions

The methoxy group at position 7 and the quinoline ring itself are susceptible to oxidation:

-

Reagents/Conditions :

-

Products :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Fremy’s salt | H2O/MeOH, rt, 24 hr | 2-Chloro-7-hydroxy-4-(trifluoromethyl)quinoline | 71% |

| This compound | mCPBA | 1,2-Dichloroethane, rt | N-Oxide derivative | 82% |

Reduction Reactions

The trifluoromethyl group stabilizes the quinoline ring against full hydrogenation, but partial reduction is feasible:

-

Reagents/Conditions :

-

Products :

-

Dihydroquinoline : 2-Chloro-7-methoxy-4-(trifluoromethyl)-1,2-dihydroquinoline (yield: 55%).

-

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound N-oxide | NaBH4 | MeOH, 0°C, 2 hr | 1,2-Dihydroquinoline derivative | 55% |

Cross-Coupling Reactions

The 2-chloro group participates in palladium-catalyzed coupling reactions to form biaryl or heteroaryl systems:

-

Reagents/Conditions :

-

Products :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4, dioxane, 100°C | 2-Phenyl-7-methoxy-4-(trifluoromethyl)quinoline | 68% |

Functional Group Transformations

-

Methoxy Demethylation :

-

Trifluoromethyl Stability :

-

The CF3 group resists hydrolysis under acidic/basic conditions but can undergo radical-mediated defluorination under UV light.

-

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group increases electrophilicity at position 2, accelerating nucleophilic substitution.

-

Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show lower yields due to steric clashes with the CF3 group .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions by stabilizing transition states.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, exhibit notable antimicrobial properties. For instance, compounds with a similar structure have shown effective inhibition against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity by improving solubility and stability in biological environments .

Case Study: Antimicrobial Screening

A study synthesized several derivatives of 7-trifluoromethyl quinoline and evaluated their antimicrobial activity using the well diffusion method. Compounds showed significant inhibition against tested microorganisms, with some achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

| Compound | Microorganism | MIC (µg/ml) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

Antimalarial Activity

The structural characteristics of this compound contribute to its potential as an antimalarial agent. Compounds with similar substituents have been shown to selectively inhibit the Plasmodium cytochrome bc1 complex, which is crucial for the survival of malaria parasites. The introduction of chloro and methoxy groups has been linked to enhanced antimalarial potency .

Case Study: Structure–Activity Relationship

Research indicated that modifications at specific positions on the quinoline scaffold significantly affect antimalarial activity. For example, a series of 6-chloro-7-methoxy-substituted quinolines displayed improved efficacy against drug-resistant strains of Plasmodium falciparum, suggesting that this compound could be a promising candidate for further development .

Pharmaceutical Applications

The compound is also being explored for its potential in drug discovery beyond antimicrobial and antimalarial applications. Its unique chemical structure allows it to interact with various biological targets, making it a versatile scaffold for developing new therapeutic agents.

Case Study: Drug Development

A study highlighted the synthesis and evaluation of new quinoline derivatives for their ability to act as substrates for human enzymes involved in drug metabolism. The findings suggested that specific modifications could enhance the pharmacokinetic properties of these compounds, leading to improved therapeutic profiles .

Agrochemical Applications

In addition to its pharmaceutical potential, this compound has applications in agrochemicals. Its effectiveness in controlling pests and diseases in crops makes it a candidate for developing new pesticides or herbicides.

作用機序

The mechanism of action of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of various enzymes involved in disease pathways . The compound can induce apoptosis and cell cycle arrest in cancer cells by targeting specific kinases and signaling pathways .

類似化合物との比較

- 4-Chloro-7-(trifluoromethyl)quinoline

- 2-Chloro-4-(trifluoromethyl)pyrimidine

- 7-(Trifluoromethyl)quinoline-4-thiol

Comparison: 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is unique due to the presence of both a chlorine and a methoxy group, which provide distinct reactivity and biological activity compared to other fluorinated quinolines. The methoxy group enhances its solubility and potential for further functionalization .

生物活性

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound features both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, influencing its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₈ClF₃N

- Molecular Weight : 251.63 g/mol

- Structural Features : The presence of a chlorine atom at position 2, a methoxy group at position 7, and a trifluoromethyl group at position 4 contributes to its unique chemical behavior.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, display significant antimicrobial activity. A study demonstrated that compounds with similar structures effectively inhibited various bacterial strains, suggesting potential applications in treating infections .

Antimalarial Activity

Quinoline derivatives are particularly noted for their antimalarial properties. The compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated that the substitution patterns on the quinoline ring significantly influence antimalarial efficacy. Compounds with a chloro group at position 6 and a methoxy group at position 7 exhibited enhanced activity against both chloroquine-sensitive and resistant strains of P. falciparum. .

| Compound | Activity (IC50 in nM) | Target | Reference |

|---|---|---|---|

| This compound | <50 | P. falciparum | |

| 6-Chloro-7-methoxyquinoline | <30 | P. falciparum (resistant) | |

| 4-Trifluoromethylquinoline | >1000 | Not effective |

Neuroprotective Effects

In addition to antimicrobial and antimalarial activities, certain quinoline derivatives have been evaluated for neuroprotective effects in models of ischemic stroke. A related compound demonstrated significant neuroprotection in cellular models, suggesting that structural modifications can enhance protective effects against neuronal damage .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Binding Affinity : The compound exhibits strong binding affinity to various enzymes and receptors involved in disease pathways, including those related to malaria and bacterial infections.

- Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes within the Plasmodium lifecycle, disrupting critical metabolic processes necessary for parasite survival .

Case Studies

-

Antimalarial Study :

A study focused on the structure-activity relationship (SAR) of quinoline derivatives found that modifications at specific positions significantly enhanced antimalarial activity against resistant strains of P. falciparum. The presence of the trifluoromethyl group was crucial for maintaining potency . -

Neuroprotection :

Research evaluating neuroprotective agents in ischemic stroke models highlighted that compounds similar to this compound provided substantial neuroprotection through mechanisms involving antioxidant activity and modulation of inflammatory pathways .

特性

IUPAC Name |

2-chloro-7-methoxy-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(11(13,14)15)5-10(12)16-9(7)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTVHQIKXGDTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。